Ganosporeric acid A

hepatoprotection liver injury GPT/ALT

Authenticate spore-derived Ganoderma products unambiguously. Generic ganoderic acids fail to discriminate spore materials from cheaper fruiting-body adulterants, compromising QC reliability. Ganosporeric acid A is the spore-specific chemotaxonomic marker with validated analytical method (100.9% recovery, linear 0.2-1.0 μg) and in vivo hepatoprotective activity. • Exclusive spore-derived lanostane-type triterpenoid (hexaoxo substitution pattern) for HPLC fingerprinting • Confirmed GPT-lowering activity in CCl₄- and GaNI-induced liver injury models • DENV NS2B-NS3 protease in silico binding affinity: -5.983 kcal/mol, supporting SAR campaigns

Molecular Formula C30H38O8
Molecular Weight 526.6 g/mol
Cat. No. B10829835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanosporeric acid A
Molecular FormulaC30H38O8
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C
InChIInChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14?,15?,17-,19+,28?,29?,30?/m1/s1
InChIKeyAKWNYHCILPEENZ-XGWBMVNSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganosporeric Acid A Overview


Ganosporeric acid A (CAS: 135357-25-4, C₃₀H₃₈O₈, MW: 526.62) is a tetracyclic lanostane-type triterpenoid first isolated and structurally characterized from the ether-soluble fraction of Ganoderma lucidum (Reishi) spores [1]. Unlike the more abundant ganoderic acids predominantly found in fruiting bodies and mycelia, ganosporeric acid A is a spore-derived secondary metabolite and serves as a key chemotaxonomic and quality control marker for spore-specific Ganoderma products [2]. It is commercially supplied at ≥98% purity (HPLC) as an off-white crystalline powder soluble in methanol, ethanol, and DMSO, and is utilized primarily as an analytical reference standard and for hepatoprotection-focused preclinical research .

Why Substitution Fails for Ganosporeric Acid A


Generic substitution among Ganoderma triterpenoids is not scientifically valid due to substantial structural divergence affecting both analytical detectability and biological target engagement. Ganosporeric acid A possesses a distinct hexaoxo- substitution pattern on the lanostane scaffold (3,7,11,12,15,23-hexaoxo-5α-lanosta-8-en-26-oic acid) [1], differing from the more common ganoderic acids (e.g., ganoderic acid A, B, C) in oxidation state and functional group placement. This structural uniqueness directly manifests in three procurement-relevant dimensions: (1) differential chromatographic retention behavior under standardized HPLC conditions, making it a non-interchangeable analytical standard [2]; (2) distinct source tissue specificity—ganosporeric acid A is spore-derived whereas most ganoderic acids are fruiting body- or mycelium-derived, critical for spore product authentication [2]; and (3) divergent in silico binding affinity profiles against therapeutic targets such as DENV NS2B-NS3 protease [3]. The quantitative evidence below substantiates these non-substitutable characteristics.

Ganosporeric Acid A Comparative Evidence


Hepatoprotective Activity in Liver Injury Models

Ganosporeric acid A demonstrates quantifiable hepatoprotective activity via serum GPT (ALT) reduction in two distinct chemical-induced murine liver injury models. This represents the only in vivo pharmacological data available for this compound and is not reported for its co-isolated spore triterpenoids ganoderic acids B, C, and E from the same study [1].

hepatoprotection liver injury GPT/ALT natural product pharmacology

In Silico Binding to DENV NS2B-NS3 Protease

In a head-to-head virtual screening study of 22 Ganoderma lucidum triterpenoids, ganosporeric acid A demonstrated a predicted binding affinity of -5.983 kcal/mol against DENV NS2B-NS3 protease, ranking fourth among all compounds tested and exceeding the reference inhibitor 1,8-dihydroxy-4,5-dinitroanthraquinone (-5.377 kcal/mol) [1]. This binding energy is comparable to that of ganoderic acid C2 (-5.948 kcal/mol) and lucidumol A (-5.993 kcal/mol), while ganodermanontriol showed the strongest predicted affinity (-6.291 kcal/mol) and was subsequently validated by in vitro viral infection inhibition assays [1].

antiviral dengue virus molecular docking NS2B-NS3 protease virtual screening

HPLC Reference Standard Performance

Ganosporeric acid A was established as one of four primary reference substances in a validated HPLC method for quantitative analysis of triterpene constituents across Ganoderma lucidum fruit bodies, spores, and mycelium [1]. Under optimized RP-C18 chromatographic conditions (acetonitrile-water 37:63, 1.0 mL/min, UV 254 nm), ganosporeric acid A exhibited a recovery rate of 100.9% and maintained a linear calibration range of 0.2 μg to 1.0 μg [1]. This analytical performance is directly comparable to the other three reference standards in the same method: lucidenic acid A (101.2% recovery), ganoderic acid B (101.3% recovery), and ganoderic acid C (101.7% recovery) [1].

HPLC analysis quality control analytical reference standard method validation

Spore-Specific Chemotaxonomic Marker

Ganosporeric acid A exhibits tissue-specific distribution within Ganoderma lucidum, being isolated from the spore fraction rather than from fruiting bodies or mycelia [1]. This source specificity contrasts with the broader tissue distribution of most ganoderic acids (A, B, C, DM, etc.), which are predominantly isolated from fruiting bodies [2]. In a comprehensive HPLC fingerprinting study, ganosporeric acid A was identified as one of fifteen known triterpenoid peaks in Ganoderma lucidum chromatograms, with its presence serving as a distinguishing marker for spore-containing or spore-derived products [3].

chemotaxonomy source authentication biomarker spore product quality marker

Ganosporeric Acid A Applications


HPLC-Based Spore Product Authentication

Procure ganosporeric acid A (≥98% HPLC purity) as a primary reference standard for the authentication and quantitative analysis of Ganoderma lucidum spore-derived products. The validated HPLC method using RP-C18 column with acetonitrile-water (37:63) mobile phase at 1.0 mL/min and UV 254 nm detection achieves 100.9% recovery for this compound with linearity from 0.2-1.0 μg [1]. This method enables discrimination between spore-based products (which contain ganosporeric acid A) and fruiting body- or mycelium-based products (which lack this specific marker), providing critical quality control for dietary supplement manufacturers and regulatory compliance laboratories.

Preclinical Hepatoprotection Studies

Ganosporeric acid A is uniquely suited for preclinical hepatoprotection research as the only spore-derived Ganoderma triterpenoid with documented in vivo GPT-lowering activity. The original isolation study established efficacy in both CCl₄-induced and GaNI-induced murine liver injury models [2]. Researchers investigating liver-protective mechanisms of Ganoderma constituents should prioritize this compound over generic ganoderic acid mixtures when the research question specifically concerns spore-derived bioactive components or requires a structurally defined, single-entity triterpenoid with validated in vivo hepatoprotective activity.

DENV Protease Inhibitor Screening & SAR

For antiviral drug discovery programs targeting DENV NS2B-NS3 protease, ganosporeric acid A offers a structurally distinct scaffold with validated in silico binding affinity (-5.983 kcal/mol) that exceeds the reference inhibitor by 0.606 kcal/mol [3]. Its intermediate binding energy among the 22 screened Ganoderma triterpenoids positions it as an ideal candidate for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of protease inhibition independent of the top-ranked compound ganodermanontriol. Molecular dynamics simulations have characterized the specific contact and interaction profiles of ganosporeric acid A with the protease active site, providing a rational basis for medicinal chemistry optimization [3].

Chemotaxonomic Fingerprinting of Ganoderma

Utilize ganosporeric acid A as a diagnostic chemotaxonomic marker in HPLC fingerprinting studies designed to differentiate Ganoderma species and tissue sources. The compound appears as a distinct peak in the specific chromatogram of Ganoderma lucidum triterpenoid acids alongside 14 other known triterpenoids [4]. Its exclusive isolation from the spore fraction (versus fruiting bodies or mycelia) makes it particularly valuable for authentication of 'cracked-spore' Ganoderma products, spore oil preparations, and other spore-derived nutraceuticals where substitution with lower-cost fruiting body material is a known adulteration risk. This application supports both academic taxonomy research and industrial quality assurance programs.

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